N-[4-(benzyloxy)phenyl]-2-cyanoacetamide
CAS No.: 524036-03-1
Cat. No.: VC7332041
Molecular Formula: C16H14N2O2
Molecular Weight: 266.3
* For research use only. Not for human or veterinary use.
![N-[4-(benzyloxy)phenyl]-2-cyanoacetamide - 524036-03-1](/images/structure/VC7332041.png)
Specification
CAS No. | 524036-03-1 |
---|---|
Molecular Formula | C16H14N2O2 |
Molecular Weight | 266.3 |
IUPAC Name | 2-cyano-N-(4-phenylmethoxyphenyl)acetamide |
Standard InChI | InChI=1S/C16H14N2O2/c17-11-10-16(19)18-14-6-8-15(9-7-14)20-12-13-4-2-1-3-5-13/h1-9H,10,12H2,(H,18,19) |
Standard InChI Key | FBDKGXHHEYEDJH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CC#N |
Introduction
Chemical Structure and Physicochemical Properties
N-[4-(Benzyloxy)phenyl]-2-cyanoacetamide (IUPAC name: 2-cyano-N-(4-phenylmethoxyphenyl)acetamide) is an aromatic organic compound with the molecular formula C₁₆H₁₄N₂O₂ and a molecular weight of 266.29 g/mol. The molecule comprises a phenyl ring substituted with a benzyloxy group at the para position, linked to a cyanoacetamide moiety.
Structural Features
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Benzyloxy Group: Enhances lipophilicity, potentially improving membrane permeability in biological systems.
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Cyano Group: Introduces electron-withdrawing effects, influencing reactivity in nucleophilic additions or reductions.
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Amide Linkage: Facilitates hydrogen bonding, critical for interactions with biological targets such as enzymes or receptors.
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₆H₁₄N₂O₂ |
Molecular Weight | 266.29 g/mol |
Boiling Point | Not experimentally determined |
Density | ~1.2 g/cm³ (estimated) |
Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Synthetic Methodologies
The synthesis of N-[4-(benzyloxy)phenyl]-2-cyanoacetamide typically involves a two-step process, adapting protocols used for analogous cyanoacetamide derivatives .
Step 1: Synthesis of 4-(Benzyloxy)aniline
4-(Benzyloxy)aniline serves as the primary precursor. It is synthesized via the reaction of 4-aminophenol with benzyl bromide under basic conditions:
This step achieves selective O-benzylation while preserving the aniline group.
Step 2: Condensation with Cyanoacetic Acid
The final compound is formed through a condensation reaction between 4-(benzyloxy)aniline and cyanoacetic acid, catalyzed by acetic anhydride:
Key Reaction Parameters:
Table 2: Optimization of Synthetic Conditions
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 90–100°C | Higher temperatures reduce side reactions |
Catalyst Loading | 1.2 equiv. (Ac)₂O | Excess improves dehydration |
Solvent | Toluene or DMF | Polar aprotic solvents enhance reactivity |
Industrial and Material Science Applications
The compound’s structural rigidity and functional groups make it a candidate for advanced materials.
Polymer Synthesis
Cyanoacetamides participate in Michael addition reactions with acrylates, forming cross-linked polymers:
Such polymers are explored for coatings and adhesives.
Coordination Chemistry
The amide and cyano groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis:
Challenges and Future Directions
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Synthetic Scalability: Current methods require optimization for industrial-scale production.
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Biological Profiling: In vitro and in vivo studies are needed to validate hypothesized activities.
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Derivative Libraries: Combinatorial synthesis could expand the repertoire of bioactive analogs.
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